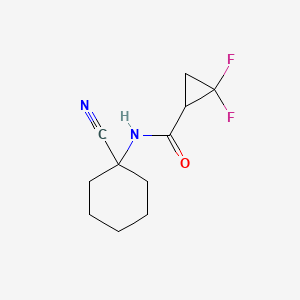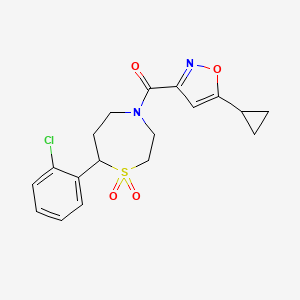
(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) is an organic compound characterized by its unique structure, which includes a benzylazanediyl group and two but-2-enoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) typically involves the reaction of diethyl but-2-enoate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,2’E)-dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate): This compound has a similar structure but with methyl groups instead of ethyl groups.
(2E,2’E)-diethyl 4,4’-(methylazanediyl)bis(but-2-enoate): Similar to the target compound but with a methylazanediyl group instead of a benzylazanediyl group.
Uniqueness
(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) is unique due to the presence of the benzylazanediyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
ethyl (E)-4-[benzyl-[(E)-4-ethoxy-4-oxobut-2-enyl]amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSUYIWYOYCCQ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN(CC1=CC=CC=C1)C/C=C/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2837685.png)

![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2837687.png)

![ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate](/img/structure/B2837690.png)

![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/new.no-structure.jpg)

![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B2837700.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
